molecular formula C30H55N3O10 B178705 2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid CAS No. 174267-71-1

2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid

Cat. No.: B178705
CAS No.: 174267-71-1
M. Wt: 617.8 g/mol
InChI Key: YOAXKQZNUYOPFL-UHFFFAOYSA-N
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Description

2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid is a complex organic compound with a molecular formula of C12H21NO7. It is characterized by the presence of multiple tert-butoxy and oxoethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and catalysts to achieve chemoselective mono-N-Boc protection . The process may involve multiple steps of protection, deprotection, and functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can be used to modify the oxo groups, potentially converting them into hydroxyl groups.

    Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Bis(tert-butoxycarbonyl)amino)oxyacetic acid: This compound shares similar protective groups and functional groups but differs in its overall structure and reactivity.

    2-(tert-Butoxycarbonylamino)oxyacetic acid: Another related compound with similar protective groups but a simpler structure.

Uniqueness

2-(Bis(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)amino)acetic acid is unique due to its multiple tert-butoxy and oxoethyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-32(19-24(37)41-28(4,5)6)15-13-31(17-22(34)35)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAXKQZNUYOPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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